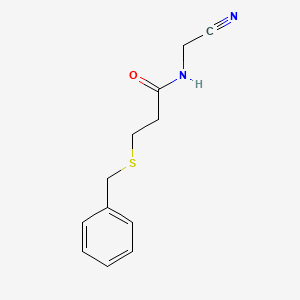

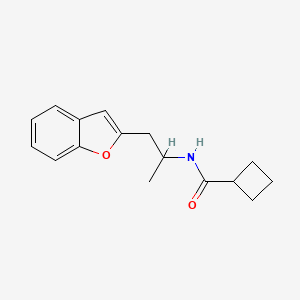

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

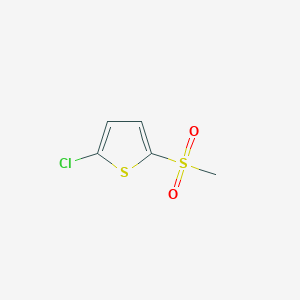

The compound contains several functional groups including a tert-butyl group, a phenyl group, an imidazole ring, and a piperidine ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, for instance, can show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Synthesis and Material Properties

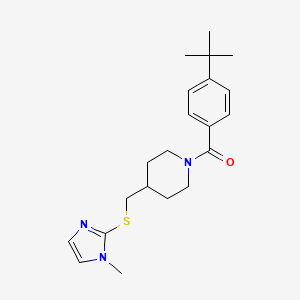

One-Pot Synthesis of Emitters : This compound has been utilized in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing potential as low-cost luminescent materials with large Stokes' shifts. These compounds exhibit notable optical properties, including absorption and fluorescence spectra with large Stokes' shifts ranging from 90–166 nm. They have been dispersed in polyurethane resins to create luminescent materials (Volpi et al., 2017).

Crystallographic and Optical Studies : The compound has been characterized using crystallographic techniques, contributing to understanding its structural and optical properties. This research offers insights into the relationship between chemical structure and optical behavior (Dhanalakshmi et al., 2018).

Biological and Pharmacological Research

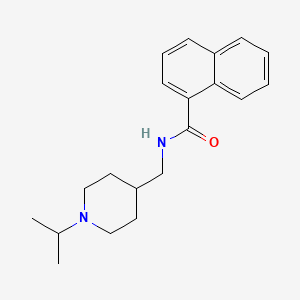

Selective Estrogen Receptor Modulator (SERM) Research : Related compounds have been studied as SERMs, with applications in treating conditions sensitive to estrogen, such as breast cancer and osteoporosis. These studies involve assessing their potency and efficacy in vitro and in vivo (Palkowitz et al., 1997).

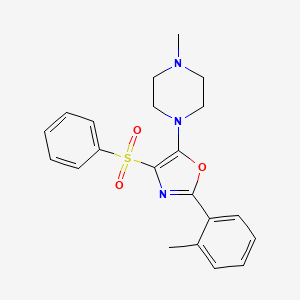

Enzyme Inhibition and Molecular Docking Studies : Derivatives of this compound have been evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies have revealed their significant interactions at enzyme active sites (Cetin et al., 2021).

Chemical Reactions and Catalysis

- Catalytic Activities in Organic Reactions : The compound's derivatives have been examined for their catalytic activities in organic reactions, such as the tert-butylation of phenol, indicating potential use in synthetic chemistry (Elavarasan et al., 2011).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Orientations Futures

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-21(2,3)18-7-5-17(6-8-18)19(25)24-12-9-16(10-13-24)15-26-20-22-11-14-23(20)4/h5-8,11,14,16H,9-10,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQVYNTBXJEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2691031.png)

![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)

![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691043.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)